molecular formula C20H23NO3 B3010180 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 868145-81-7

3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B3010180
CAS No.: 868145-81-7
M. Wt: 325.408
InChI Key: VXLGXFRUYKMLRS-UHFFFAOYSA-N
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Description

3-(4-(Isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638142-40-2) is a chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.40 g/mol . This benzoxazole derivative is provided for research use only. The benzo[d]oxazol-2(3H)-one scaffold is a significant structure in medicinal chemistry . Research into related compounds indicates that the benzoxazole core is associated with a diverse range of pharmacological activities. Scientific literature suggests that analogs within this class have been investigated for their potential biological properties, which may include antibacterial, anticancer, and antioxidant activities . Furthermore, certain 3-substituted 1,2-benzisoxazole derivatives have been explored as potential antipsychotic compounds and antiseizure agents . The specific research value and detailed mechanism of action for this compound are areas for further investigation by the scientific community, building upon the established relevance of its structural family.

Properties

IUPAC Name

5-methyl-3-[[4-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)10-11-23-17-7-5-16(6-8-17)13-21-18-12-15(3)4-9-19(18)24-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLGXFRUYKMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzoxazole core is reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Isopentyloxy Group: The isopentyloxy group can be introduced through an etherification reaction, where the benzylated benzoxazole is reacted with isopentyl alcohol in the presence of a strong base, such as sodium hydride.

    Methylation: The final step involves the methylation of the benzoxazole ring at the 5-position, which can be achieved using methyl iodide and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopentyloxy group could yield an aldehyde or carboxylic acid, while reduction of the benzoxazole ring could yield a dihydrobenzoxazole derivative.

Scientific Research Applications

3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the activity of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d]oxazol-2(3H)-one scaffold is highly versatile, with substituents dictating biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents Key Features
3-(3-Hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one 3-(3-hydroxybenzyl), 5-methyl Polar hydroxy group reduces lipophilicity; potential for hydrogen bonding.
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one 3,6-dibenzhydryl, 5-chloro High steric bulk; enhanced receptor selectivity due to benzhydryl groups.
CM572 (Sigma-2 ligand) 3-(4-(4-fluorophenyl)piperazin-1-yl)butyl, 6-isothiocyanate High sigma-2 affinity (Ki = 14.6 nM); apoptosis induction in cancer cells.
5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one 5-chloro, 3-methyl Simplified structure; chlorine enhances electrophilicity and reactivity.
3-(Fluoropyrimidinyl-substituted)benzo[d]oxazol-2(3H)-one 3-(fluoropyrimidinyl-pyrrolidinyl-2-oxoethyl) Fluorine improves metabolic stability; targets kinase pathways.

Key Structural Insights :

  • Lipophilicity : The isopentyloxy group in the target compound likely increases logP compared to hydroxy () or chloro () analogues, favoring blood-brain barrier penetration.
  • Receptor Binding : Bulky substituents (e.g., dibenzhydryl in ) enhance sigma receptor selectivity, while polar groups (e.g., isothiocyanate in ) improve covalent binding to targets.
Physicochemical and Pharmacokinetic Properties
Property Target Compound* 3,6-Dibenzhydryl-5-Cl CM572
Molecular Weight ~355–375 (estimated) 433.3 386.4
logP (Predicted) ~3.5–4.0 ~6.0 ~3.8
Water Solubility Low (lipophilic substituents) Very low Moderate (polar groups)
Synthetic Complexity Moderate (multi-step alkylation) High (dibenzhydryl addition) High (piperazine coupling)

Biological Activity

3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzoxazole ring fused with a benzyl group substituted with an isopentyloxy group. The presence of these functional groups contributes to its unique biological properties.

Property Details
IUPAC Name 5-methyl-3-[[2-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one
CAS Number 638142-40-2
Molecular Formula C20H23NO3
Molecular Weight 325.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and cancer progression.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may modulate receptor activity, affecting cellular signaling pathways that are critical in various diseases.

Anticancer Properties

Research has indicated that compounds within the benzoxazole class exhibit significant anticancer activities. A study focusing on similar benzoxazole derivatives demonstrated their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, compounds structurally related to this compound have shown promising results against breast cancer and other malignancies.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the efficacy of benzoxazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size compared to control groups, highlighting their potential as therapeutic agents in oncology .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of similar benzoxazole derivatives resulted in a marked reduction in paw edema, demonstrating their anti-inflammatory effects .

Q & A

Q. What are the key steps to optimize the synthesis yield of this compound?

The synthesis can be optimized using Boc-protection strategies to stabilize reactive intermediates, as demonstrated in the synthesis of tert-butyl-5-methyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate. Reaction conditions (e.g., DMAP catalysis, Boc₂O as a protecting agent) and purification via column chromatography with AcOEt-petroleum ether (2:8) improve yields to >90% . Additionally, controlling reaction time and stoichiometry of benzyl bromide derivatives during functionalization steps enhances reproducibility .

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign chemical shifts for the benzoxazolone core (δ ~7.10–7.36 ppm for aromatic protons) and isopentyloxy side chain (δ ~4.25 ppm for ether-linked CH₂) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., C23H26N4O4 [M+H]+: calcd 422.1954, found 423.2025) .
  • Elemental Analysis : Confirm C, H, N content (e.g., deviations <0.5% between calculated and observed values) .

Advanced Research Questions

Q. How can bivalent ligands be designed using this compound to target dual receptors?

Link two benzoxazolone moieties via a piperazine spacer (e.g., 3–6 methylene units). Adjust spacer length to balance steric effects and receptor binding, as shown in bivalent ligands with IC₅₀ values <100 nM for GABA-A and 5-HT6 receptors. Use General Procedure D for coupling, achieving yields of 48–54% .

Q. What computational strategies predict sigma-1 receptor binding affinity?

A 3D pharmacophore model (Catalyst 4.9) identifies critical features:

  • Hydrogen bond acceptor : Benzoxazolone oxygen.
  • Hydrophobic aromatic : 4-(isopentyloxy)benzyl group.
  • Positive ionizable : Tertiary amine in spacer regions. This model correlates with experimental binding data (R² = 0.89) and guides substitutions to enhance affinity .

Q. How can contradictory biological activity data be resolved?

  • Dose-response retesting : Validate activity across multiple concentrations (e.g., 1–100 µM) using standardized assays (e.g., MIC for antimicrobial studies) .
  • Counter-screen selectivity : Test against off-target receptors (e.g., sigma-2, GABA-B) to rule out non-specific effects .
  • Metabolic stability assays : Assess degradation by bacterial enzymes (e.g., Pantoea ananatis nitroreductases) to explain variability in environmental toxicity .

Methodological Challenges

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) on the isopentyloxy chain.
  • Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% v/v) to maintain bioactivity .

Q. How to address low stability under oxidative conditions?

  • Antioxidant additives : Include 0.1% ascorbic acid in formulation buffers.
  • Structural modifications : Replace labile methyl groups with electron-withdrawing substituents (e.g., CF₃) to reduce oxidation susceptibility .

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